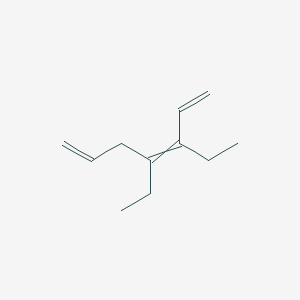
3,4-Diethylhepta-1,3,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethylhepta-1,3,6-triene is an organic compound with the molecular formula C11H18. It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which allows for delocalization of electrons across the molecule. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diethylhepta-1,3,6-triene can be synthesized through various methods commonly used for the preparation of conjugated dienes. One such method involves the dehydration of alcohols or the dehydrohalogenation of organohalides . For instance, starting from an appropriate alkene, free radical halogenation using N-bromosuccinimide (NBS) can introduce the necessary halogen atoms, which can then be eliminated to form the diene structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic processes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethylhepta-1,3,6-triene undergoes various chemical reactions typical of conjugated dienes, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can reduce the double bonds to form saturated hydrocarbons.
Substitution: Electrophilic addition reactions can occur at the double bonds, leading to substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents such as halogens (Br2, Cl2) or acids (HCl, HBr) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction will produce saturated hydrocarbons .
Scientific Research Applications
3,4-Diethylhepta-1,3,6-triene has several applications in scientific research:
Biology: Its derivatives may be used in the synthesis of biologically active molecules.
Industry: Used in the production of polymers and other materials where conjugated dienes are required.
Mechanism of Action
The mechanism by which 3,4-Diethylhepta-1,3,6-triene exerts its effects involves the delocalization of electrons across its conjugated double bonds. This delocalization allows the compound to participate in various chemical reactions, such as electrophilic addition and cycloaddition . The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Cycloheptatriene: Another conjugated diene with a seven-membered ring structure.
1,3,5-Hexatriene: A linear conjugated diene with three double bonds.
Uniqueness
3,4-Diethylhepta-1,3,6-triene is unique due to its specific substitution pattern and the presence of ethyl groups at the 3 and 4 positions. This substitution affects its reactivity and the types of reactions it can undergo compared to other conjugated dienes .
Properties
CAS No. |
497067-60-4 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
3,4-diethylhepta-1,3,6-triene |
InChI |
InChI=1S/C11H18/c1-5-9-11(8-4)10(6-2)7-3/h5-6H,1-2,7-9H2,3-4H3 |
InChI Key |
YCIVTUIQKTWYCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(CC)C=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















